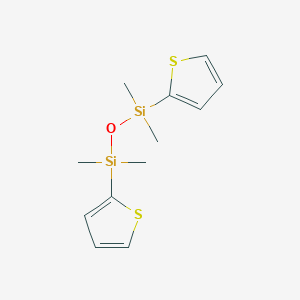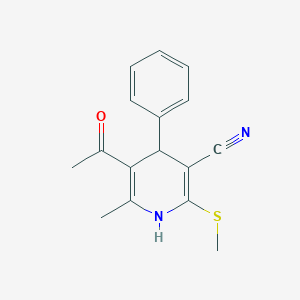
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile, also known as AMPC, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation in various cell types. In animal models, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is that it is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation is that its solubility in water is limited, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more water-soluble derivatives of this compound could help to overcome some of its limitations for in vivo studies.
Conclusion
In conclusion, this compound is a dihydropyridine derivative that has shown promising therapeutic potential in a variety of areas. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a compound of interest for further research. The synthesis method is relatively simple, and the compound is easy to purify, making it a convenient compound for laboratory experiments. However, its limited solubility in water is a potential limitation for in vivo studies. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves the reaction of 2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile with acetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is obtained in good yield and high purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been found to have a wide range of potential therapeutic applications, including as an anti-inflammatory, antioxidant, and antitumor agent. It has also been studied for its neuroprotective and cardioprotective effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
117509-71-4 |
|---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5-acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2OS/c1-10-14(11(2)19)15(12-7-5-4-6-8-12)13(9-17)16(18-10)20-3/h4-8,15,18H,1-3H3 |
InChI-Schlüssel |
JFSDHMISHAZGDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
Synonyme |
3-Pyridinecarbonitrile, 1,4-dihydro-5-acetyl-6-methyl-2-(methylthio)-4 -phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



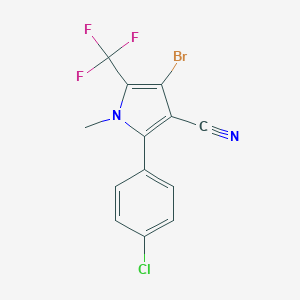


![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

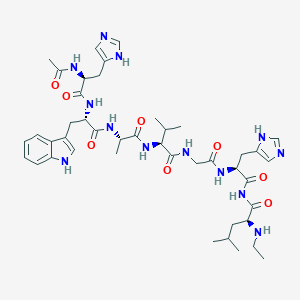

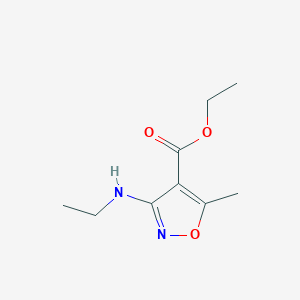
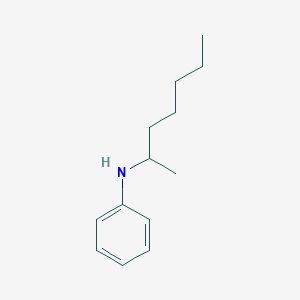
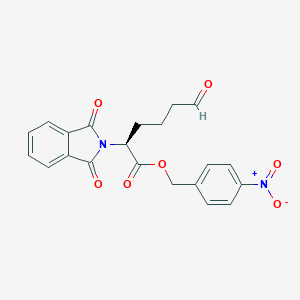
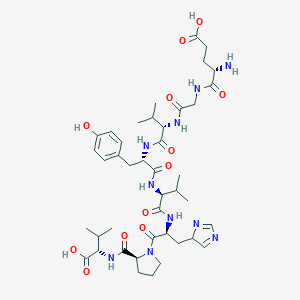
![2-[Methoxy(diphenyl)methyl]pyrrolidine](/img/structure/B39858.png)
